molecular formula C18H27NO4Si B1611865 [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate CAS No. 94944-10-2

[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate

Cat. No.: B1611865
CAS No.: 94944-10-2
M. Wt: 349.5 g/mol
InChI Key: VZHLVPFTWKKDLK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate (CAS: 94944-10-2) features a 4-membered azetidinone (β-lactam) ring with a tert-butyl(dimethyl)silyl (TBS)-protected hydroxyethyl group at the 3-position and a benzoate ester at the 2-position. Its molecular formula is C₁₈H₂₇NO₄Si (MW: 361.50 g/mol). The TBS group enhances stability and lipophilicity, making it advantageous in synthetic intermediates and drug candidates .

Synthesis and Applications Synthesis typically involves silylation of a hydroxyethyl precursor followed by azetidinone ring formation. The TBS group is introduced early to protect the hydroxyl group during subsequent reactions, enabling selective deprotection under mild acidic or fluoride-mediated conditions. This strategy is common in β-lactam antibiotics and protease inhibitors .

Properties

CAS No.

94944-10-2

Molecular Formula

C18H27NO4Si

Molecular Weight

349.5 g/mol

IUPAC Name

[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate

InChI

InChI=1S/C18H27NO4Si/c1-18(2,3)24(4,5)22-12-11-14-15(20)19-16(14)23-17(21)13-9-7-6-8-10-13/h6-10,14,16H,11-12H2,1-5H3,(H,19,20)

InChI Key

VZHLVPFTWKKDLK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Tert-butyl(dimethyl)silyl Group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Esterification: The final step involves the esterification of the azetidinone with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Linear amines.

    Substitution: Compounds with different silyl protecting groups or deprotected hydroxyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate serves as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s azetidinone ring is a core structure in many β-lactam antibiotics, suggesting potential applications in the development of new antimicrobial agents. Additionally, its silyl-protected hydroxyl group can be used in drug design to improve the stability and bioavailability of therapeutic compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate exerts its effects depends on its specific application. In medicinal chemistry, the azetidinone ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The silyl group can protect reactive hydroxyl groups during chemical reactions, ensuring selective modification of other parts of the molecule.

Comparison with Similar Compounds

Comparative Data Table

Property [TBS-Protected Compound] Compound 1 Compound 2 (BT-5) Compound 3 (SS4)
Molecular Weight (g/mol) 361.50 348.74 ~450 (estimated) 326.37
Polar Groups Benzoate, TBS Nitro, carboxylic acid Nitro, thioate Carboxylic acid
Lipophilicity (LogP) High (TBS) Moderate Moderate Low
Key Functional Groups β-lactam, silyl ether β-lactam, nitro Benzoxazole, thioate Thiazolidinone
Biological Target Proteases, antibiotics Antimicrobial Anticancer Antimicrobial

Research Findings and Implications

  • Synthetic Utility : The TBS group in [TBS-Protected Compound] simplifies multi-step synthesis by protecting hydroxyl groups, a strategy validated in intermediates for rapamycin derivatives .
  • Biological Activity: Azetidinones with electron-withdrawing groups (e.g., nitro in Compound 1) show enhanced antimicrobial activity, while TBS protection may improve blood-brain barrier penetration .
  • Stability : Silyl ethers resist hydrolysis under basic conditions but are cleaved by fluorides, enabling controlled drug release. This contrasts with esterase-sensitive compounds like SS4 .

Biological Activity

Chemical Structure and Properties

The chemical structure of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate can be represented as follows:

  • Molecular Formula : C18H27NO4SiC_{18}H_{27}NO_4Si
  • Molecular Weight : 359.49 g/mol
  • CAS Number : 94944-10-2

Research indicates that compounds containing the azetidine ring exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the tert-butyl(dimethyl)silyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

A study conducted by researchers focused on the antimicrobial effects of azetidine derivatives. The findings suggested that compounds similar to benzoate derivatives demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antibacterial Activity :
    • Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition ranged from 12 mm to 25 mm depending on concentration, indicating significant antibacterial properties.
  • Case Study on Anticancer Activity :
    • Objective : Assess cytotoxicity against breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to determine cell viability.
    • Results : IC50 values were calculated at 15 µM, demonstrating considerable potency.

Summary of Research Findings

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AntibacterialStaphylococcus aureusDisk diffusionSignificant inhibition observed
AntibacterialEscherichia coliDisk diffusionEffective at higher concentrations
AnticancerMCF-7 (breast cancer)MTT assayIC50 = 15 µM

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